Acetophenone, 4',4'''-ethylenedi-

Description

The exact mass of the compound Acetophenone, 4',4'''-ethylenedi- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37517. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone, 4',4'''-ethylenedi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4',4'''-ethylenedi- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

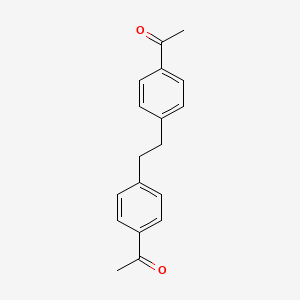

1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLCVLSXAOHWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229605 | |

| Record name | Acetophenone, 4',4'''-ethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-06-6 | |

| Record name | 4,4′-Diacetylbibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4',4'''-ethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 793-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4',4'''-ethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 793-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Diacetylbibenzyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLB4KF8V7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Acetophenone, 4',4'''-ethylenedi- (1,2-bis(4-acetylphenyl)ethane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane (CAS No: 6335-51-9). Due to a lack of extensive specific research on this compound, this document combines available calculated data with a proposed synthetic protocol based on established chemical principles. Furthermore, it explores the potential for biological activity by examining related bibenzyl and bisbibenzyl compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical and Physical Properties

While experimental data for Acetophenone, 4',4'''-ethylenedi- is limited in publicly available literature, a number of its physicochemical properties have been calculated and are compiled below. These values provide a useful starting point for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | - |

| Molecular Weight | 266.33 g/mol | - |

| CAS Number | 6335-51-9 | - |

| Melting Point (Tfus) | 413.63 K (140.48 °C) (Calculated) | Cheméo[1] |

| Boiling Point (Tboil) | 659.8 K (386.65 °C) (Calculated) | Cheméo[1] |

| logP (Octanol/Water) | 3.877 (Calculated) | Cheméo[1] |

| Water Solubility (log10WS) | -5.21 mol/L (Calculated) | Cheméo[1] |

| Enthalpy of Vaporization | 75.03 kJ/mol (Calculated) | Cheméo[1] |

| Enthalpy of Fusion | 32.88 kJ/mol (Calculated) | Cheméo[1] |

Synthesis and Experimental Protocols

Proposed Synthesis: Friedel-Crafts Diacylation of 1,2-Diphenylethane

The most direct route to 1,2-bis(4-acetylphenyl)ethane is the diacylation of 1,2-diphenylethane using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The para-substitution is generally favored due to steric hindrance.

Reaction Scheme:

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Proposed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,2-diphenylethane (1 equivalent) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Catalyst: Cool the flask in an ice bath to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃, >2 equivalents) in portions. An excess of the Lewis acid is required as it will complex with the carbonyl groups of the product.

-

Addition of Acylating Agent: Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 1,2-bis(4-acetylphenyl)ethane as a solid.

Spectroscopic Characterization (Expected)

¹H NMR

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm). The protons ortho to the acetyl group would be the most downfield, and the protons meta to the acetyl group would be slightly more upfield. Each doublet would integrate to 4H.

-

Methylene Protons: A singlet for the four protons of the ethylene bridge (-CH₂-CH₂-) at approximately 2.9-3.1 ppm.

-

Methyl Protons: A singlet for the six protons of the two acetyl groups (-COCH₃) at approximately 2.5-2.6 ppm.

¹³C NMR

-

Carbonyl Carbon: A signal at approximately 197-198 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon attached to the acetyl group would be around 136-137 ppm, the quaternary carbon of the ethylene bridge attachment around 145-146 ppm, and the other two aromatic CH carbons between 128-130 ppm.

-

Methylene Carbon: A signal for the ethylene bridge carbons at approximately 37-38 ppm.

-

Methyl Carbon: A signal for the acetyl methyl carbons at approximately 26-27 ppm.

IR Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group, expected around 1670-1690 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 266.

-

Fragmentation: A prominent fragment would be expected from the cleavage of the C-C bond of the ethylene bridge, and a characteristic fragment for the acetyl group [CH₃CO]⁺ at m/z = 43.

Potential Biological Activities: Context from Related Compounds

There is no direct research available on the biological activities of Acetophenone, 4',4'''-ethylenedi-. However, the core structure, a bibenzyl, is a well-known motif in a class of naturally occurring compounds with a wide range of biological activities.[2]

Bibenzyls and bisbibenzyls, found in plants like liverworts, have demonstrated cytotoxic, antibacterial, antifungal, and neuroprotective properties.[2][3] For instance, certain bibenzyl compounds have shown cytotoxic activity against human cancer cell lines such as HCT116, HeLa, and HL-60.[4] Other studies on bibenzyl enantiomers have reported antibacterial effects against Gram-positive bacteria and inhibitory effects on TNF-α-mediated cytotoxicity.[3]

The presence of the bibenzyl core in Acetophenone, 4',4'''-ethylenedi- suggests that it could be a candidate for biological screening in these areas.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

Acetophenone, 4',4'''-ethylenedi- is a molecule with well-defined, albeit calculated, chemical and physical properties. While a specific published experimental protocol for its synthesis is lacking, it can likely be prepared through a standard Friedel-Crafts acylation of 1,2-diphenylethane. The absence of direct biological studies on this compound is contrasted by the diverse and potent activities of other members of the bibenzyl family of molecules, suggesting that 1,2-bis(4-acetylphenyl)ethane could be a valuable candidate for future research in drug discovery and materials science. This guide provides the foundational information necessary for researchers to embark on the synthesis, characterization, and evaluation of this compound.

References

- 1. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds [mdpi.com]

- 2. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

Spectroscopic Profile of Acetophenone, 4',4'''-ethylenedi-: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane or 4,4'-Diacetylbibenzyl. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone

-

Synonyms: Acetophenone, 4',4'''-ethylenedi-; 1,2-bis(4-acetylphenyl)ethane; 4,4'-Diacetylbibenzyl

-

CAS Number: 793-06-6

-

Molecular Formula: C₁₈H₁₈O₂

-

Molecular Weight: 266.33 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for Acetophenone, 4',4'''-ethylenedi- in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 4H | Aromatic Protons (ortho to acetyl group) |

| ~7.3 | Doublet | 4H | Aromatic Protons (meta to acetyl group) |

| ~3.0 | Singlet | 4H | Ethylene Bridge (-CH₂-CH₂-) |

| ~2.6 | Singlet | 6H | Acetyl Methyl Protons (-COCH₃) |

| Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. |

| Chemical Shift (δ) ppm | Assignment |

| ~198 | Carbonyl Carbon (C=O) |

| ~145 | Aromatic Carbon (quaternary, attached to ethylene bridge) |

| ~136 | Aromatic Carbon (quaternary, attached to acetyl group) |

| ~129 | Aromatic Carbon (CH, ortho to acetyl group) |

| ~128 | Aromatic Carbon (CH, meta to acetyl group) |

| ~38 | Ethylene Bridge Carbon (-CH₂-CH₂-) |

| ~27 | Acetyl Methyl Carbon (-COCH₃) |

| Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for Acetophenone, 4',4'''-ethylenedi- is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (from ethylene bridge) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1400 | Medium | CH₂ Bending |

| ~1260 | Strong | C-C(=O) Stretch |

| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-Plane) |

| Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Acetophenone, 4',4'''-ethylenedi- exhibits the following major peaks[1].

| m/z | Relative Intensity | Assignment |

| 266 | Moderate | [M]⁺ (Molecular Ion) |

| 251 | Low | [M - CH₃]⁺ |

| 133 | High | [M/2]⁺ or [CH₃COC₆H₄CH₂]⁺ (Benzylic cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: A sample of Acetophenone, 4',4'''-ethylenedi- (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Varian CFT-20 for ¹H NMR, Bruker AM-270 for ¹³C NMR) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Data processing is similar to that of ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is used.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the mixture before they enter the mass spectrometer.

-

-

Instrumentation: A GC-MS system is used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Acetophenone, 4',4'''-ethylenedi-.

This guide serves as a foundational resource for professionals working with Acetophenone, 4',4'''-ethylenedi-. The provided spectroscopic data and protocols are essential for ensuring the identity and purity of this compound in various scientific applications.

References

An In-depth Technical Guide to 4,4'-Diacetylbibenzyl (CAS: 793-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diacetylbibenzyl, with the CAS number 793-06-6, is a bibenzyl derivative that holds potential for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible synthesis method, and a review of the biological activities associated with the broader class of bibenzyl compounds. Due to a lack of specific biological data for 4,4'-Diacetylbibenzyl, this document leverages information on structurally related bibenzyls to infer potential areas of pharmacological interest, such as antioxidant, anti-inflammatory, and cytotoxic activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to aid in conceptual understanding.

Chemical and Physical Properties

4,4'-Diacetylbibenzyl is a symmetrical aromatic ketone. Its core structure consists of a bibenzyl (1,2-diphenylethane) scaffold with acetyl groups substituted at the para positions of both phenyl rings.

| Property | Value | Reference |

| CAS Number | 793-06-6 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₂ | [1][2] |

| Molecular Weight | 266.33 g/mol | [1][2] |

| IUPAC Name | 1,1'-(ethane-1,2-diylbis(4,1-phenylene))diethanone | |

| Synonyms | 1,2-Bis(4-acetylphenyl)ethane, p,p'-Diacetyl-1,2-diphenylethane | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 164-166 °C | [3] |

| Boiling Point | >240 °C at 11 Torr | [3] |

| Density (predicted) | 1.082 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-Diacetylbibenzyl, crucial for its identification and characterization.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated 7.8-7.9 | Doublet | 4H | Aromatic (ortho to C=O) |

| Anticipated 7.2-7.3 | Doublet | 4H | Aromatic (meta to C=O) |

| Anticipated 2.9-3.0 | Singlet | 4H | Ethane bridge (-CH₂-CH₂-) |

| Anticipated 2.5-2.6 | Singlet | 6H | Acetyl methyl (-C(O)CH₃) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The anticipated values are based on general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~197 | Carbonyl Carbon (C=O) |

| Anticipated ~146 | Aromatic Carbon (para to -CH₂CH₂-) |

| Anticipated ~136 | Aromatic Carbon (ipso, attached to C=O) |

| Anticipated ~129 | Aromatic Carbon (ortho to C=O) |

| Anticipated ~128 | Aromatic Carbon (meta to C=O) |

| Anticipated ~38 | Ethane Bridge Carbon (-CH₂-) |

| Anticipated ~27 | Acetyl Methyl Carbon (-CH₃) |

Note: The anticipated values are based on typical chemical shifts for similar functional groups. Quaternary carbons, such as the carbonyl and ipso-aromatic carbons, are expected to have weaker signals.[4][5][6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Anticipated ~3000-3100 | Medium | Aromatic C-H stretch |

| Anticipated ~2850-2960 | Medium | Aliphatic C-H stretch |

| Anticipated ~1680 | Strong | C=O stretch (Aryl ketone) |

| Anticipated ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| Anticipated ~800-850 | Strong | p-Disubstituted benzene C-H bend |

Note: The strong carbonyl absorption is a key diagnostic peak for this molecule.

Mass Spectrometry

| m/z | Interpretation |

| Anticipated 266 | [M]⁺ (Molecular ion) |

| Anticipated 251 | [M - CH₃]⁺ (Loss of a methyl radical) |

| Anticipated 133 | [M/2]⁺ (Cleavage of the ethane bridge) |

| Anticipated 43 | [CH₃CO]⁺ (Acetyl cation) |

Note: The fragmentation pattern is predicted based on the structure, with cleavage at the acyl group and the ethane bridge being prominent.[8]

Synthesis of 4,4'-Diacetylbibenzyl

A plausible and common method for the synthesis of 4,4'-Diacetylbibenzyl is the Friedel-Crafts acylation of bibenzyl. This electrophilic aromatic substitution reaction introduces an acetyl group onto each of the aromatic rings of the bibenzyl starting material.

Experimental Protocol: Friedel-Crafts Acylation of Bibenzyl

Materials:

-

Bibenzyl

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.[4][9]

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel with vigorous stirring.[4]

-

Addition of Bibenzyl: After the addition of acetyl chloride is complete, add a solution of bibenzyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.[4][9]

-

Reaction Progression: After the addition of bibenzyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][9] This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[4][9]

-

Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-Diacetylbibenzyl.

Potential Biological Activities and Signaling Pathways

While specific biological studies on 4,4'-Diacetylbibenzyl are limited in the publicly available literature, the broader class of bibenzyl compounds has been extensively studied and shown to possess a range of pharmacological activities. It is plausible that 4,4'-Diacetylbibenzyl may share some of these properties.

Potential Pharmacological Activities

| Activity | Description | References |

| Antioxidant | Many bibenzyl derivatives exhibit antioxidant properties by scavenging free radicals. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][10][11][12][13] | |

| Anti-inflammatory | Bibenzyl compounds have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. In vitro assays often involve measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18] | |

| Cytotoxic | Several bibenzyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. Cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[19][20][21][22][23] |

Potential Signaling Pathway Involvement

Based on studies of related bibenzyl compounds, 4,4'-Diacetylbibenzyl could potentially modulate key cellular signaling pathways implicated in inflammation and cancer.

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some natural compounds are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is conceivable that bibenzyls could exert anti-inflammatory effects through this mechanism.

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is linked to various cancers. Some phytochemicals have been shown to modulate this pathway. Bibenzyl compounds could potentially interfere with this signaling cascade, contributing to their cytotoxic effects.[22][24][25][26][27]

Conclusion

4,4'-Diacetylbibenzyl is a readily synthesizable compound with a well-defined chemical structure. While direct biological data is currently sparse, the known pharmacological activities of the broader bibenzyl class of compounds suggest that it may possess valuable antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides the foundational chemical and spectroscopic information necessary for its unambiguous identification and serves as a starting point for further investigation into its potential therapeutic applications. The provided synthesis protocol offers a reliable method for obtaining the compound for research purposes. Future studies should focus on the direct evaluation of 4,4'-Diacetylbibenzyl in a variety of biological assays to confirm and quantify its potential activities and to elucidate its precise mechanisms of action and effects on cellular signaling pathways.

References

- 1. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4'-Diacetylbibenzyl | C18H18O2 | CID 13100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibitors of beta-Catenin Signaling [chemdiv.com]

An In-depth Technical Guide to the Fundamental Chemistry of Bifunctional Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional acetophenone derivatives are a versatile class of organic compounds characterized by an acetophenone core bearing at least one additional functional group. This unique structural arrangement, combining a reactive ketone and a modifiable aromatic ring, renders them valuable as key building blocks and precursors in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[1][2] Their inherent reactivity and tunable physicochemical properties have made them a focal point in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the fundamental chemistry of these derivatives, including their synthesis, key reactions, and involvement in significant biological signaling pathways.

Core Synthetic Methodologies

The synthesis of bifunctional acetophenone derivatives can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the nature of the functional groups.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an acyl group onto an aromatic ring.[3][4][5] The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). A key advantage of this method is the deactivation of the product towards further acylation, which prevents polysubstitution.[3]

Table 1: Synthesis of Substituted Acetophenones via Friedel-Crafts Acylation [3][6]

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | 2 | 60 | 4-Methoxyacetophenone | 97 |

| Toluene | Acetyl Chloride | AlCl₃ | Benzene | 0.5 | 60 | 4-Methylacetophenone | High |

| Benzene | Acetyl Chloride | Zn Powder | Solvent-free (MW) | 0.25 | - | Acetophenone | 92 |

| Ethylbenzene | Acetyl Chloride | AlCl₃ | Methylene Chloride | - | 0 to RT | 4-Ethylacetophenone | High |

Experimental Protocol: Friedel-Crafts Acylation of Anisole

-

Reaction Setup: To a solution of anisole (1 mmol) in the tunable aryl alkyl ionic liquid (TAAIL 6) (0.5 g), add iron(III) chloride hexahydrate (10 mol %).

-

Addition of Acylating Agent: Add acetic anhydride (2 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 60 °C for 2 hours.

-

Work-up and Purification: After completion of the reaction, extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield 4-methoxyacetophenone.[7]

Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow of Friedel-Crafts Acylation.

Fries Rearrangement

The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid or Brønsted acid catalyst.[7][8] The regioselectivity of the reaction is temperature-dependent; lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[8]

Table 2: Synthesis of Hydroxyacetophenones via Fries Rearrangement [9][10][11]

| Phenolic Ester | Catalyst | Solvent | Time (h) | Temperature (°C) | Product(s) | Yield (%) |

| Phenyl Acetate | AlCl₃ | Nitrobenzene | - | >100 | o-Hydroxyacetophenone & p-Hydroxyacetophenone | High |

| Phenyl Acetate | p-Toluenesulfonic acid | Solvent-free | 0.5 | 90-160 | o-Hydroxyacetophenone & p-Hydroxyacetophenone | up to 98 (conversion) |

| Phenyl Acetate | AlCl₃ | Nitrobenzene (LAG) | 1.5 | - | p-Hydroxyacetophenone | 63 |

Experimental Protocol: Fries Rearrangement of Phenyl Acetate

-

Reaction Setup: In a round-bottom flask, place phenyl acetate (1 mL) and anhydrous aluminum chloride (3.14 g).

-

Addition of Grinding Agent: Add sodium chloride (2.5 g) as a grinding agent.

-

Reaction Conditions: The reaction can be carried out mechanochemically in a ball mill at 30 Hz for 90 minutes. For liquid-assisted grinding (LAG), a small amount of a solvent like nitrobenzene can be added.

-

Work-up and Purification: After the reaction, carefully add ice-water to the mixture to decompose the aluminum chloride complex. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. The isomers can be separated by steam distillation or column chromatography.[7][9]

Catalytic Hydrogenation of Nitroacetophenones

This method is employed for the synthesis of aminoacetophenones from their corresponding nitro derivatives. The nitro group is selectively reduced using a variety of catalysts and hydrogen gas.[2][12][13]

Table 3: Synthesis of Aminoacetophenones via Catalytic Hydrogenation [2][12][13]

| Nitroacetophenone | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Product | Yield (%) |

| m-Nitroacetophenone | Raney Nickel | Dioxane | 2000 psi | 30-70 | m-Aminoacetophenone | 89.5 |

| 4-Nitroacetophenone | Rh/Silica | Isopropanol | 4 barg | 60 | 4-Aminoacetophenone | 94 |

| 3-Nitroacetophenone | Pt/TiO₂ | - | High | High | 3-Aminoacetophenone | up to 100 (selectivity) |

Experimental Protocol: Catalytic Hydrogenation of m-Nitroacetophenone

-

Reaction Setup: In a hydrogenation bomb, charge m-nitroacetophenone (660 g), dioxane (to make up 1500 cc), and Raney nickel (30 g).

-

Hydrogenation: Introduce hydrogen gas into the bomb at a pressure of 2000 pounds per square inch. The reaction initiates at 30 °C and is completed at 70 °C.

-

Work-up and Purification: After the reaction, remove the catalyst by filtration. The solvent is then removed by distillation. The residue is purified by distillation under reduced pressure to afford m-aminoacetophenone.[2]

α-Halogenation

The α-position to the carbonyl group in acetophenones is readily halogenated in the presence of an acid or base catalyst.[14][15] Acid-catalyzed halogenation typically results in monohalogenation, whereas base-promoted halogenation can lead to polyhalogenation.[14]

Table 4: α-Halogenation of Acetophenone Derivatives [16][17]

| Acetophenone Derivative | Halogenating Agent | Catalyst/Solvent | Product | Yield (%) |

| Acetophenone | Bromine | Acetic Acid | α-Bromoacetophenone | 72 |

| Acetophenone | NBS | p-TsOH (solvent-free) | α-Bromoacetophenone | Satisfactory |

| Substituted Acetophenones | I₂ | H₂O₂/H₂SO₄/Methanol | α-Iodoacetophenones | Good to Excellent |

Experimental Protocol: Acid-Catalyzed Bromination of Acetophenone

-

Reaction Setup: Dissolve acetophenone in acetic acid.

-

Addition of Halogen: Slowly add a solution of bromine in acetic acid to the acetophenone solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or distillation.[16]

Physicochemical Properties and Characterization

The physicochemical properties of bifunctional acetophenone derivatives are influenced by the nature and position of their functional groups. These properties, in turn, dictate their biological activity and pharmacokinetic profiles.

Table 5: Physicochemical Properties of Selected Bifunctional Acetophenone Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 293-295 |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 104-107 | 293-295 |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-53 | 255-256 |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 78-81 | 202 (at 15 mmHg) |

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified acetophenone derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure, including the substitution pattern on the aromatic ring and the nature of the functional groups.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film can be prepared between two salt plates.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. The carbonyl (C=O) stretch of the ketone typically appears around 1685 cm⁻¹. The positions of other bands (e.g., O-H, N-H, C-X) will confirm the presence of the additional functional groups.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is typically done using a UV detector at a wavelength where the compound has strong absorbance. HPLC is used to determine the purity of the compound and can also be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

-

Method: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activities and Signaling Pathways

Bifunctional acetophenone derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Table 6: Biological Activities of Bifunctional Acetophenone Derivatives

| Derivative | Biological Activity | Assay | IC₅₀ / MIC | Reference |

| 2,4-Dihydroxyacetophenone benzoylhydrazone | Antioxidant | DPPH radical scavenging | Most potent in series | [18] |

| Substituted Benzonate derivatives | α-Glucosidase Inhibition | in vitro | 1.68 - 7.88 µM | [1][19] |

| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Antifungal | Broth microdilution | 2.5 mg/mL (vs. T. rubrum) | [20] |

| 1-(2-Hydroxyphenyl)ethan-1-one fragment | BRD4 Inhibition | Biochemical assay | 8.9 µM | |

| Aurone derivatives | Anti-inflammatory | COX-2 Inhibition | 0.22 µM (for WE-4) | [21] |

| Nitrochalcones | Anti-inflammatory | Carrageenan-induced edema | Dose-dependent | |

| Various derivatives | Anticancer | Crystal violet assay | 0.34 - 50 µM | [22] |

Key Signaling Pathways

1. Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)

BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription and is a validated target in cancer and inflammation.[23][24] Certain acetophenone derivatives have been identified as effective BRD4 inhibitors. The acetophenone core can act as a mimic for the acetylated lysine (KAc) residue that naturally binds to the bromodomain.[23]

BRD4 Inhibition by Acetophenone Derivatives

Caption: Mechanism of BRD4 inhibition.

2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Many anti-inflammatory drugs target these enzymes. Certain acetophenone derivatives have shown potent inhibitory activity against both COX and LOX, making them promising dual inhibitors for the treatment of inflammatory diseases.[21][25][26][27][28]

COX/LOX Inhibition Pathway

Caption: Inhibition of COX/LOX pathways.

Structure-Activity Relationships (SAR)

The biological activity of bifunctional acetophenone derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

-

Antioxidant Activity: The presence of hydroxyl groups, particularly in the ortho and para positions, generally enhances antioxidant activity by facilitating hydrogen atom donation to scavenge free radicals.[18]

-

α-Glucosidase Inhibition: The introduction of a benzonate moiety and variations in its substituents can significantly impact the inhibitory activity. Longer straight-chain alkyl esters and the presence of bulky, electron-withdrawing groups on an aromatic ring substituent can enhance potency.[1][19]

-

BRD4 Inhibition: A 2-hydroxyphenyl group on the acetophenone is a key feature for mimicking the acetylated lysine and binding to the BRD4 bromodomain. Further structural modifications can improve potency and selectivity.[23]

-

Anticancer Activity: The position of hydroxyl groups on the phenyl ring can dramatically affect cytotoxicity against different cancer cell lines.[22] The addition of a thiazolidinedione core and different aromatic substitutions on the acetophenone moiety can also modulate anticancer activity.[29]

Conclusion

Bifunctional acetophenone derivatives represent a privileged scaffold in medicinal chemistry and drug development. Their straightforward synthesis, versatile reactivity, and diverse biological activities make them attractive starting points for the design of novel therapeutic agents. A thorough understanding of their fundamental chemistry, including synthetic methodologies, structure-activity relationships, and mechanisms of action within key signaling pathways, is crucial for harnessing their full potential in the development of new drugs for a variety of diseases, including cancer, inflammation, and metabolic disorders. This guide provides a foundational resource for researchers and scientists working in this exciting and promising area of chemical biology.

References

- 1. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 15. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. An Overview on Small Molecule Inhibitors of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Versatility of Diketones: A Technical Guide to their Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The diketone functional group, characterized by the presence of two carbonyl moieties, is a cornerstone in the edifice of organic synthesis. Its inherent reactivity and susceptibility to a diverse array of transformations make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of 1,2-, 1,3-, and 1,4-diketones, with a focus on key reactions, experimental protocols, and quantitative data to inform synthetic strategy.

The Reactivity Landscape of Diketones

The spacing between the two carbonyl groups in a diketone profoundly influences its chemical behavior, giving rise to distinct reactivity patterns for 1,2-, 1,3-, and 1,4-diketones.

-

1,2-Diketones (α-Diketones): These compounds are characterized by adjacent carbonyl groups, leading to unique electronic properties. They are susceptible to nucleophilic attack and are renowned for undergoing rearrangement reactions, most notably the Benzilic Acid Rearrangement.

-

1,3-Diketones (β-Diketones): The acidic nature of the central methylene protons, flanked by two electron-withdrawing carbonyl groups, is the defining feature of 1,3-diketones. This acidity allows for easy enolate formation, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, including aldol and Michael reactions.

-

1,4-Diketones (γ-Diketones): These diketones are pivotal precursors for the synthesis of five-membered heterocycles. The 1,4-relationship of the carbonyl groups allows for intramolecular cyclization reactions, with the Paal-Knorr synthesis being the preeminent example.

Key Transformations of Diketones in Organic Synthesis

The strategic placement of carbonyl groups in diketones enables a range of powerful synthetic transformations. This section details the mechanisms and applications of three such cornerstone reactions.

The Paal-Knorr Synthesis: A Gateway to Furans and Pyrroles

The Paal-Knorr synthesis is a highly efficient method for the synthesis of substituted furans and pyrroles from 1,4-diketones.[1] The course of the reaction is directed by the choice of reaction conditions and the presence or absence of an amine.

Furan Synthesis: In the presence of an acid catalyst, 1,4-diketones undergo intramolecular cyclization and dehydration to yield furans.[2] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl.[1]

Pyrrole Synthesis: When a 1,4-diketone is reacted with a primary amine or ammonia, a pyrrole is formed.[3][4] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[5]

Paal-Knorr synthesis pathway for furans and pyrroles.

The Benzilic Acid Rearrangement: A Transformation of 1,2-Diketones

The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[6] This reaction is particularly effective for aromatic diketones and those lacking enolizable protons, which could otherwise lead to competing aldol reactions.[6] The mechanism involves the nucleophilic attack of a hydroxide ion on one carbonyl group, followed by a 1,2-migration of an aryl or alkyl group.[6]

Mechanism of the Benzilic Acid Rearrangement.

The Robinson Annulation: Ring Formation via Michael Addition and Aldol Condensation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[7] The reaction typically involves an α,β-unsaturated ketone (e.g., methyl vinyl ketone) and a ketone, which first react via a Michael addition to form a 1,5-diketone intermediate.[8] This intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone derivative.[7][8]

Logical workflow of the Robinson Annulation.

Quantitative Data on Diketone Reactivity

The efficiency of these transformations is highly dependent on the substrate, catalyst, and reaction conditions. The following tables provide a summary of representative yields for the Paal-Knorr synthesis and Benzilic Acid Rearrangement under various conditions.

Table 1: Representative Yields for the Paal-Knorr Furan Synthesis

| 1,4-Diketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Hexane-2,5-dione | p-TsOH, Toluene, reflux | 2,5-Dimethylfuran | 85 | [9] |

| 1,4-Diphenylbutane-1,4-dione | H₂SO₄, Acetic acid, reflux | 2,5-Diphenylfuran | 90 | [9] |

| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (cat.), Ethanol/Water, Microwave (140 °C) | Methyl 2,5-dimethylfuran-3-carboxylate | High | [10] |

Table 2: Representative Yields for the Paal-Knorr Pyrrole Synthesis

| 1,4-Diketone | Amine | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Hexane-2,5-dione | Aniline | HCl (cat.), Methanol, reflux | 2,5-Dimethyl-1-phenyl-1H-pyrrole | ~52 |[3] | | Acetonylacetone | Aniline | CATAPAL 200, 60 °C | N-phenyl-2,5-dimethylpyrrole | 96 |[11] | | Various 1,4-diketones | Various primary amines | Acetic acid, Microwave (120-150 °C) | Substituted Pyrroles | 65-89 |[12] | | Substituted 1,4-diketones | Various aromatic amines | Fe(OTf)₃, (S)-C3, CCl₄/cyclohexane, 0 °C | Axially Chiral Arylpyrroles | 83-95 |[13] |

Table 3: Representative Yields for the Benzilic Acid Rearrangement

| 1,2-Diketone | Base/Conditions | Product | Yield (%) | Reference |

| Benzil | KOH, Ethanol/Water, reflux | Benzilic acid | 32-64 | [14] |

| Benzil | KOH, Methanol, reflux | Potassium benzilate | - | [15] |

| Benzil | NaOH (solid state), grind, then heat | Benzilic acid | - | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key reactions discussed, intended to be a practical guide for laboratory synthesis.

Experimental Protocol for Paal-Knorr Furan Synthesis (Conventional Heating)

Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione using a conventional heating method with an acid catalyst.

Materials:

-

Hexane-2,5-dione (11.4 g, 100 mmol)

-

Toluene (50 mL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

100 mL round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[10]

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[10]

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[10]

-

Allow the reaction mixture to cool to room temperature.[10]

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

-

Purify the crude product by distillation if necessary.

Experimental Protocol for Paal-Knorr Pyrrole Synthesis (Microwave-Assisted)

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

1,4-Diketone (1.0 equiv)

-

Primary amine (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

-

Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave reaction vial, combine the 1,4-diketone and the primary amine.[3]

-

Add the chosen solvent and catalyst, if required.[3]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[12]

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with water and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

-

Purify the crude product by column chromatography or recrystallization.[3]

Experimental Protocol for Benzilic Acid Rearrangement

Objective: To prepare benzilic acid from benzil.

Materials:

-

Benzil (2.3 g)

-

Methanol (12 mL)

-

Aqueous KOH solution

-

Decolorizing carbon

-

Phosphoric acid (6 mL)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, heating slightly if necessary.[15]

-

Add 8 mL of the prepared KOH solution to the flask while stirring.[15]

-

Attach a reflux condenser and reflux the stirred mixture for at least 30 minutes. The initial blue-black color will change to brown.[15]

-

After reflux, cool the mixture to room temperature and then in an ice bath to allow the potassium benzilate to crystallize.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of ice-cold 95% aqueous methanol.[15]

-

Dissolve the crude potassium benzilate in a minimum amount of hot water in an Erlenmeyer flask.[15]

-

Add a small amount of decolorizing carbon, stir the hot mixture for a few minutes, and then filter the hot solution by gravity.[15]

-

Acidify the filtrate by carefully adding 6 mL of phosphoric acid to precipitate the benzilic acid.[15]

-

Cool the mixture to room temperature and then in an ice bath to complete crystallization.[15]

-

Collect the precipitated benzilic acid by vacuum filtration and wash it thoroughly with water.[15]

-

Dry the product. The expected melting point is around 150 °C.

Experimental Protocol for Robinson Annulation

Objective: To synthesize a cyclohexenone derivative via a Robinson annulation.

Materials:

-

A ketone (e.g., cyclohexanone)

-

An α,β-unsaturated ketone (e.g., methyl vinyl ketone)

-

Base (e.g., sodium ethoxide or potassium tert-butoxide)

-

Ethanol

-

Round-bottom flask

-

Addition funnel

-

Stirring apparatus

-

Heating/cooling capabilities

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the ketone in a suitable solvent like ethanol.

-

Cool the solution in an ice bath and add the base to generate the enolate.

-

Slowly add the α,β-unsaturated ketone to the enolate solution via an addition funnel. The reaction is a Michael addition, which forms a 1,5-diketone.[8]

-

After the addition is complete, allow the reaction to stir at room temperature. The 1,5-diketone will then undergo an intramolecular aldol condensation.[8]

-

The reaction mixture may require heating to facilitate the dehydration of the aldol addition product to form the final cyclohexenone.[17]

-

Upon completion, the reaction is quenched with an aqueous acid solution.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography or distillation.

Conclusion

Diketones are remarkably versatile functional groups that provide access to a wide range of molecular scaffolds, particularly heterocycles and carbocycles, which are of significant interest in medicinal chemistry and materials science. The Paal-Knorr synthesis, the Benzilic Acid Rearrangement, and the Robinson Annulation are just a few examples of the powerful transformations that these substrates can undergo. A thorough understanding of their reactivity, coupled with optimized experimental protocols, empowers researchers to efficiently construct complex molecules and accelerate the drug discovery and development process. The continued exploration of novel catalysts and reaction conditions, such as microwave-assisted synthesis, further expands the synthetic utility of diketones.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. chem.latech.edu [chem.latech.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. jk-sci.com [jk-sci.com]

Technical Guide: Solubility and Stability of Acetophenone, 4',4'''-ethylenedi-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane, is an aromatic ketone with the chemical formula C₁₈H₁₈O₂.[1] Its structure, featuring two acetophenone moieties linked by an ethylene bridge, suggests low aqueous solubility and potential for chemical reactivity typical of ketones. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound. Due to a lack of extensive experimental data in publicly accessible literature, this guide also furnishes detailed, standardized protocols for determining these critical physicochemical properties, which are essential for drug discovery and development processes.

Physicochemical Properties

A summary of the basic physicochemical properties for Acetophenone, 4',4'''-ethylenedi- is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.33 g/mol | [1][2] |

| CAS Number | 793-06-6 | [1][2] |

| Calculated Log₁₀ Water Solubility (mol/L) | -5.21 | [2] |

| Calculated Octanol/Water Partition Coefficient (logP) | 3.877 | [2] |

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To determine the thermodynamic solubility of Acetophenone, 4',4'''-ethylenedi-, the shake-flask method is recommended as it is a well-established technique for poorly soluble compounds.[1]

1. Materials:

- Acetophenone, 4',4'''-ethylenedi- (pure solid)

- Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

- Glass vials with screw caps

- Shaking incubator or orbital shaker with temperature control

- Centrifuge

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

2. Procedure:

- Add an excess amount of solid Acetophenone, 4',4'''-ethylenedi- to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).

- Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.

- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

- Cease agitation and allow the solid to settle.

- Centrifuge the samples at a high speed to pellet any remaining solid particles.

- Carefully withdraw a clear aliquot of the supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of the dissolved compound using a validated HPLC method.

- The solubility is expressed in units such as mg/mL or mol/L.

3. Data Analysis:

- Construct a calibration curve using standard solutions of Acetophenone, 4',4'''-ethylenedi-.

- From the calibration curve, determine the concentration of the compound in the diluted supernatant.

- Calculate the original solubility by accounting for the dilution factor.

Stability Profile

Specific experimental stability data for Acetophenone, 4',4'''-ethylenedi- is not available in the public domain. As an aryl ketone, its stability can be influenced by factors such as pH, temperature, and light. Ketones are generally stable but can undergo reactions such as reduction, oxidation, and photochemically induced reactions.

Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

1. Forced Degradation (Stress Testing):

- Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

- Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

- Oxidative Conditions: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

- Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

- Photostability: Expose a solution of the compound and the solid compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

- Store samples of the compound under various temperature and humidity conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies).[4][6]

- Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

3. Analytical Methodology:

- A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, must be developed and validated. This method should be able to separate the parent compound from any degradation products.

- At each time point, analyze the samples for the appearance of the sample, assay of the active substance, and the presence of any degradation products.

4. Data Analysis:

- Quantify the amount of the parent compound remaining at each time point.

- Identify and quantify any major degradation products.

- Determine the degradation kinetics and predict the shelf-life of the compound under the tested storage conditions.

Experimental Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of Acetophenone, 4',4'''-ethylenedi-.

Conclusion

While specific experimental data for the solubility and stability of Acetophenone, 4',4'''-ethylenedi- is currently limited in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data. The inherent low aqueous solubility and the presence of reactive ketone functionalities underscore the importance of thorough experimental characterization for any potential application in drug development.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Stability constants of α-cyclodextrin complexes of para-substituted aromatic ketones in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. www3.paho.org [www3.paho.org]

Unlocking Innovation: A Technical Guide to Novel Polymers from Diketone Monomers

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored properties is a cornerstone of materials science and a critical enabler for advancements in diverse fields, including drug development. Diketone monomers, a versatile class of building blocks, offer a rich platform for the synthesis of a wide array of polymers with unique thermal, mechanical, and functional characteristics. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of polymers derived from diketone monomers, with a particular focus on their relevance to the pharmaceutical and biomedical sectors.

Introduction to Diketone-Based Polymers

Diketone monomers, characterized by the presence of two carbonyl groups, can be broadly classified into α-, β-, and γ-diketones, each imparting distinct reactivity and structural motifs to the resulting polymers. The polarity and reactivity of the ketone groups allow for a variety of polymerization techniques and post-polymerization modifications, leading to materials with tunable properties.

Polyketones , a major class of polymers derived from diketone-related monomers (olefins and carbon monoxide), are high-performance thermoplastics known for their exceptional strength, durability, and chemical resistance.[1] The polar ketone groups in the polymer backbone create strong intermolecular forces, resulting in high melting points and good mechanical properties.[2]

Poly(vinyl ketones) are another significant class, synthesized from vinyl ketone monomers. These polymers are particularly interesting due to their photo-responsive nature, making them candidates for applications in photolithography and photodegradable materials.[3][4]

Synthesis of Polymers from Diketone Monomers

The synthesis of polymers from diketone monomers can be achieved through several polymerization techniques. The choice of method depends on the specific monomer structure and the desired polymer architecture.

Palladium-Catalyzed Copolymerization of Olefins and Carbon Monoxide

This method is a cornerstone for the industrial production of aliphatic polyketones. The process involves the alternating copolymerization of an olefin (e.g., ethylene, propylene) with carbon monoxide, catalyzed by a palladium(II) complex.[2][5]

Experimental Protocol: Synthesis of Ethylene-Carbon Monoxide Copolymer

-

Catalyst Precursor: A dicationic Pd(II) bis(phosphine) complex, such as --INVALID-LINK--₂, is often used.[1]

-

Reaction Conditions: The polymerization is typically carried out in a non-aqueous medium like methanol or in an aqueous suspension.[2][6]

-

Procedure:

-

A solution of the palladium catalyst is prepared in the chosen solvent.

-

The reactor is charged with the solvent and catalyst solution.

-

A mixture of ethylene and carbon monoxide gas is continuously fed into the reactor under controlled pressure and temperature (e.g., 90 °C and 45 bar).[5]

-

The polymerization is allowed to proceed for a set duration.

-

The resulting polymer is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum.

-

A schematic of the catalytic cycle for this polymerization is presented below.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Vinyl Ketones

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined poly(vinyl ketones) with predictable molecular weights and low polydispersities.[4][7]

Experimental Protocol: RAFT Polymerization of Phenyl Vinyl Ketone (PVK)

-

Materials: Phenyl vinyl ketone (monomer), (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (initiator).[4][7]

-

Solvent: 2-butanone or 1,4-dioxane.

-

Procedure:

-

The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel.

-

The solution is degassed by several freeze-pump-thaw cycles to remove oxygen.

-

The reaction vessel is sealed under an inert atmosphere (e.g., argon) and placed in a preheated oil bath at 70-75 °C.[7]

-

The polymerization is allowed to proceed for a specific time to achieve the desired monomer conversion.

-

The reaction is quenched by cooling and exposing the solution to air.

-

The polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

-

The general workflow for RAFT polymerization is illustrated in the following diagram.

Properties of Diketone-Based Polymers

The properties of polymers derived from diketone monomers can be tailored by controlling the monomer structure, polymer molecular weight, and architecture.

Thermal Properties

Polyketones generally exhibit high melting points (Tm) due to the strong dipole-dipole interactions between the ketone groups in the polymer backbone.[2] For instance, the copolymer of carbon monoxide and ethylene has a melting point of 255 °C.[2] The glass transition temperature (Tg) of poly(vinyl alcohol) is around 76 °C, and its crystalline melting point is approximately 210 °C.[8]

Mechanical Properties